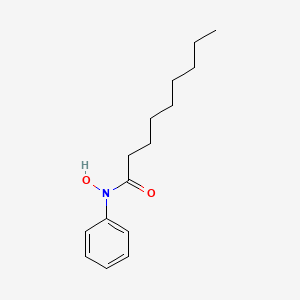
N-Hydroxy-N-phenylnonanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-N-phenylnonanamide: is an organic compound belonging to the class of amides It features a hydroxyl group (-OH) attached to the nitrogen atom of the amide, and a phenyl group attached to the nitrogen atom as well
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Carboxylic Acids: One common method to synthesize amides, including N-Hydroxy-N-phenylnonanamide, is by reacting carboxylic acids with amines.
From Nitriles: Another method involves the hydrolysis of nitriles under mildly basic conditions using hydrogen peroxide.
One-Pot Synthesis: A convenient one-pot synthesis method involves the use of dehydrative condensation mediated by triphenylphosphine (Ph₃P) and iodine (I₂) to form N-substituted amidoximes.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Hydroxy-N-phenylnonanamide can undergo oxidation reactions, where the hydroxyl group may be oxidized to form various products.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups, such as amines.
Substitution: The phenyl group attached to the nitrogen can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: N-Phenylalkanamides.
Reduction Products: N-Phenylamines.
Substitution Products: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Blocks: N-Hydroxy-N-phenylnonanamide can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structure allows it to be a candidate for drug development, particularly in designing inhibitors for specific biological targets.
Industry:
Wirkmechanismus
The mechanism of action of N-Hydroxy-N-phenylnonanamide involves its interaction with molecular targets, such as enzymes. The hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
N-Hydroxy-N-phenyloctandiamide: Similar in structure but with a shorter carbon chain.
N-Hydroxy-N-phenylacetamide: Similar but with an acetyl group instead of a nonanoyl group.
Uniqueness: N-Hydroxy-N-phenylnonanamide is unique due to its longer carbon chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from shorter-chain analogs and potentially more versatile in various applications .
Eigenschaften
CAS-Nummer |
125342-58-7 |
|---|---|
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
N-hydroxy-N-phenylnonanamide |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-6-10-13-15(17)16(18)14-11-8-7-9-12-14/h7-9,11-12,18H,2-6,10,13H2,1H3 |
InChI-Schlüssel |
YJUGYKBPHGKCRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)N(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


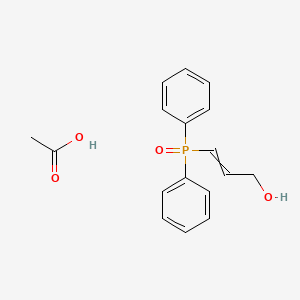
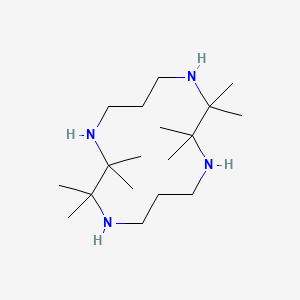
![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
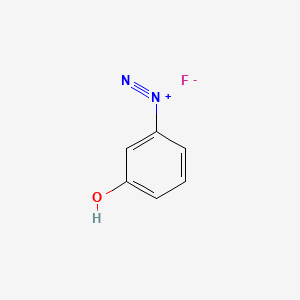
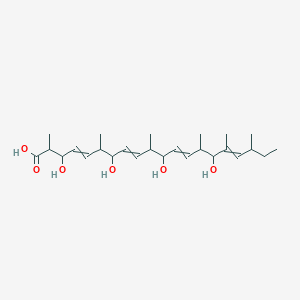
![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)
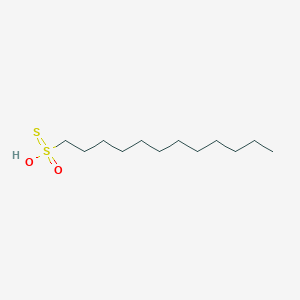
![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)

![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)

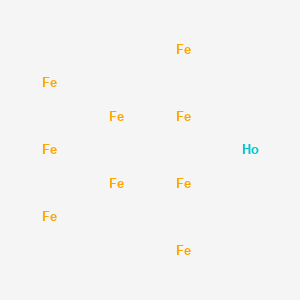
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
![Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate](/img/structure/B14277733.png)
